Lysergide tartrate is synthesized from lysergic acid, which can be extracted from the ergot fungus (Claviceps purpurea), a parasite that grows on rye and other grains. The classification of lysergide tartrate falls under the following categories:
The synthesis of lysergide tartrate involves several complex steps, primarily focusing on the transformation of lysergic acid into its diethylamide form. Various synthetic routes have been developed since the compound's discovery, including:
For example, one successful synthetic route involves the use of a Heck coupling reaction followed by a series of reductions and protective group manipulations to achieve the desired product in moderate yields .
Lysergide tartrate has a complex molecular structure characterized by several functional groups. Its molecular formula is , with a molecular weight of approximately 323.4 g/mol.
Lysergide tartrate undergoes various chemical reactions that can alter its structure and properties. Key reactions include:
Lysergide tartrate exerts its effects primarily through interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in neurotransmitter release and neuronal activity.
Research indicates that doses as low as 20 micrograms can produce significant psychoactive effects, with peak effects occurring within 1-2 hours post-administration .
Lysergide tartrate exhibits distinct physical and chemical properties that influence its behavior in various environments.
Properties such as melting point, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV), and chromatographic profiles are utilized for characterization .
Lysergide tartrate has several applications beyond its historical use as a recreational drug:
Lysergide tartrate (LSD d-tartrate) emerged from Albert Hofmann’s 1938 synthesis of lysergic acid diethylamide (LSD) at Sandoz Laboratories. Initially investigated as a respiratory stimulant, its profound psychoactive properties were discovered accidentally in 1943. Throughout the 1950s–60s, LSD was studied for psychiatric conditions, including anxiety and alcoholism, due to its structural similarity to serotonin and ability to modulate consciousness. However, its association with counterculture movements led to global prohibition by the 1970s, halting clinical research for decades [3] [5].
The 21st century witnessed a renaissance in psychedelic research. MindMed’s development of MM120 (lysergide d-tartrate), a stabilized tartrate salt formulation, enabled standardized dosing for generalized anxiety disorder (GAD). The 2023 Phase 2b trial (NCT05407064) demonstrated that a single 100 µg dose induced rapid symptom reduction by day 2, with clinical benefits sustained for 12 weeks—highlighting its therapeutic durability without adjunctive psychotherapy [1] [4] [9].
On March 7, 2024, the FDA granted breakthrough therapy designation (BTD) to MM120 for GAD, marking LSD’s first formal recognition as a promising psychiatric treatment. This designation was based on Phase 2b data showing:
Table 1: FDA Breakthrough Therapy-Designated Psychedelics
Compound | Indication | Sponsor | Year | Key Criteria Met |
---|---|---|---|---|
Lysergide d-tartrate (MM120) | Generalized Anxiety Disorder | MindMed | 2024 | Substantial symptom improvement over available therapies; durable effect at 12 weeks |
MDMA | PTSD | Lykos Therapeutics | 2017 | Clinically significant PTSD symptom reduction |
Psilocybin | Treatment-resistant depression | Compass Pathways | 2018 | Rapid antidepressant effects |
CYB003 (deuterated psilocybin) | Major depressive disorder | Cybin | 2024 | Efficacy in adjunctive treatment [6] |
BTD accelerates drug development through:
MindMed’s Phase 3 program, initiated in late 2024, aims to replicate these findings in a larger cohort, positioning MM120 for potential FDA approval by 2027 [4] [9].
Regulatory approaches to psychedelics diverge significantly across jurisdictions, impacting lysergide tartrate’s development pathway:
United States
European Union
Global Harmonization Challenges
Table 2: Regulatory Pathways for Psychedelics in Key Regions
Region | Pathway | Key Requirements | Lysergide Status |
---|---|---|---|
United States | FDA Breakthrough Therapy | Preliminary clinical evidence of substantial improvement | Phase 3 ongoing for GAD |
European Union | Conditional Marketing Authorization | Confirmatory Phase 4 trials; psychotherapy integration | Preclinical stage |
Canada | Special Access Program | Physician request; unmet medical need | Limited patient access |
Australia | Authorized Prescriber | Ethics committee approval | Case-by-case approval [2] [6] |
The evolving landscape underscores a tension between federal oversight and state/regional autonomy, with lysergide tartrate’s approval contingent on resolving methodological and ethical questions in later-phase trials [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7